1-Benzhydryl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea
Description
This compound is a urea derivative featuring a benzhydryl group (two phenyl rings attached to a central carbon) and a hybrid heterocyclic system comprising a [1,2,4]triazolo[4,3-a]pyridine core fused with a 3-methyl-1,2,4-oxadiazole substituent. The urea linker (-NH-C(=O)-NH-) bridges the benzhydryl moiety and the triazolopyridine-oxadiazole system.
Properties
IUPAC Name |
1-benzhydryl-3-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c1-16-26-23(33-30-16)19-12-13-31-20(14-19)28-29-21(31)15-25-24(32)27-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14,22H,15H2,1H3,(H2,25,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQFHVMOALCTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules from the provided evidence, focusing on structural features, substituent variations, and inferred pharmacological implications.
Table 1: Structural Comparison of Key Compounds
| Compound Name | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| 1-Benzhydryl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea | Triazolo[4,3-a]pyridine + oxadiazole | Benzhydryl, methyl-oxadiazole | Urea, oxadiazole, triazole |
| 1-(3-(tert-butyl)-1-(3-chloro-4-hydroxyphenyl)-1H-pyrazol-5-yl)-3-((1S,4S)-4-((3-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)oxy)-1,2,3,4-tetrahydronaphthalen-1-yl)urea | Triazolo[4,3-a]pyridine + pyrazole | tert-Butyl, chloro-hydroxyphenyl, tetrahydronaphthalenyl | Urea, pyrazole, ether |
| Pyridazine-3-carboxylic acid [3-((R)-1-{5-[5-chloro-3-fluoro-2-(5-methyl-[1,2,4]oxadiazol-3-yl)-phenyl]-3-fluoro-pyridin-2-yl}-ethylcarbamoyl)-oxetan-3-yl]-amide | Pyridazine + oxadiazole + oxetane | Chloro-fluoro-phenyl, oxetane, methyl-oxadiazole | Amide, oxadiazole, oxetane |
Key Observations
Heterocyclic Core Variations :
- The target compound’s triazolopyridine-oxadiazole system is distinct from the pyridazine-oxadiazole core in the third compound . Triazolopyridine scaffolds are often associated with kinase inhibition (e.g., JAK/STAT pathways), whereas pyridazine derivatives may target phosphodiesterases or viral polymerases.
- The second compound replaces oxadiazole with a pyrazole ring, which could alter binding affinity due to differences in hydrogen-bonding capacity and aromatic stacking .
Substituent Effects :
- The benzhydryl group in the target compound may enhance lipophilicity and membrane permeability compared to the tert-butyl or oxetane groups in analogs. However, this could reduce aqueous solubility, a common trade-off in drug design.
- Chloro-fluoro-phenyl and oxetane moieties in the third compound suggest a focus on metabolic stability and target engagement in sterically constrained environments (e.g., protease active sites) .
Linker and Functional Groups: The urea linker in the target compound and the first analog contrasts with the amide linker in the third compound. Urea groups are more polar and may engage in stronger hydrogen-bonding interactions with targets like kinases or GPCRs .
Research Findings and Limitations
While direct biological data (e.g., IC₅₀, pharmacokinetics) for the target compound are absent in the provided evidence, structural analogs offer insights:
- Triazolopyridine-oxadiazole hybrids : Similar compounds have demonstrated activity in preclinical models of inflammation and cancer, attributed to their dual inhibition of pro-inflammatory cytokines and kinase signaling .
- Urea vs. amide linkers : Urea-containing analogs often exhibit improved target residence times but may face challenges in bioavailability due to higher polarity .
Critical Gaps :
- No comparative enzymatic or cellular assay data are available to quantify potency or selectivity differences.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
